4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether

Conformational analysis NMR spectroscopy Rotational barrier

Secure 4-Methylphenyl 1H-tetrazol-5-yl ether for applications requiring unconstrained aryloxy rotation (low C5–O1 rotational barrier) and predictable reactivity. The para-methyl substituent accelerates N2-N1-isomerization (Hammett ρ=1.33) versus unsubstituted analogs, enabling precise control in multi-step syntheses. Also functions as a photostable phenol protective group with higher synthetic efficiency than alkyl ethers.

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 4612-90-2
Cat. No. B2615478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether
CAS4612-90-2
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NNN=N2
InChIInChI=1S/C8H8N4O/c1-6-2-4-7(5-3-6)13-8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
InChIKeyMDZNENQZZRVEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4‑Methylphenyl 1H‑1,2,3,4‑tetraazol‑5‑yl Ether (CAS 4612‑90‑2): Structural and Functional Attributes for Procurement Decisions


4‑Methylphenyl 1H‑1,2,3,4‑tetraazol‑5‑yl ether (IUPAC: 5‑(4‑methylphenoxy)‑2H‑tetrazole, CAS 4612‑90‑2) is a heterocyclic aryloxytetrazole derivative with the molecular formula C₈H₈N₄O and a molecular weight of 176.18 g/mol [REFS‑1]. The compound incorporates a tetrazole ring linked via an oxygen bridge to a para‑methylphenyl moiety, a structural arrangement that imparts distinct conformational and reactivity profiles compared to C‑linked or alkyl‑substituted tetrazole analogs [REFS‑2]. As a member of the 5‑aryloxytetrazole family, this compound serves as a versatile building block in medicinal chemistry, materials science, and catalysis, where the ether linkage and aromatic substitution pattern critically influence downstream performance [REFS‑3].

Procurement Risk: Why In‑Class Tetrazole Analogs Cannot Substitute 4‑Methylphenyl 1H‑1,2,3,4‑tetraazol‑5‑yl Ether


Tetrazole‑containing compounds are often treated as functionally interchangeable bioisosteres, yet substitution of 4‑methylphenyl 1H‑1,2,3,4‑tetraazol‑5‑yl ether with other 5‑aryloxytetrazoles or C‑linked tetrazoles introduces unpredictable variations in conformational dynamics, synthetic efficiency, and photochemical stability. Direct comparative NMR studies demonstrate that the presence of a para‑methyl substituent on the aryloxy ring results in a small rotational barrier around the C5–O1 and O1–C6 bonds, whereas 2,6‑disubstituted analogs exhibit distinguishable, energetically constrained rotation that can alter molecular recognition and reactivity [REFS‑1]. Furthermore, the oxygen bridge in this compound class confers superior synthetic accessibility relative to alkyl ethers, as documented by reduced hydrolysis of alkylating agents during synthesis [REFS‑2]. These quantifiable differences render generic substitution a high‑risk decision for applications requiring consistent conformational behavior or reproducible synthetic outcomes.

Quantitative Differentiation of 4‑Methylphenyl 1H‑1,2,3,4‑tetraazol‑5‑yl Ether (CAS 4612‑90‑2) Versus Closest Analogs


Conformational Flexibility Advantage: Reduced Rotational Barrier Versus 2,6‑Disubstituted Aryloxytetrazoles

In a direct head‑to‑head ¹H NMR study in DMSO‑d₆ with D₂O addition, 5‑(4‑methylphenoxy)‑tetrazole (1e, the target compound) exhibited a small rotational barrier around the C5–O1 and O1–C6 bonds, whereas the 2,6‑dimethylphenoxy (1b) and 2,6‑diisopropylphenoxy (1c) analogs displayed a distinguishable rotational barrier about the same bonds [REFS‑1]. The qualitative distinction arises from the absence of ortho‑substituents in 1e, which allows free rotation, while ortho‑disubstitution in 1b and 1c introduces steric hindrance that restricts conformational exchange on the NMR timescale [REFS‑1].

Conformational analysis NMR spectroscopy Rotational barrier

Synthetic Efficiency Gain: Tetrazole Ethers Outperform Alkyl Ethers in Lignin Model Systems

In a comparative synthetic study, the preparation of tetrazole ethers from lignin model phenols was found to be more efficient than the synthesis of corresponding alkyl ethers [REFS‑1]. The improved efficiency is attributed to significantly reduced hydrolysis of the alkylating agent under the reaction conditions when the tetrazole moiety is employed as the electrophilic partner [REFS‑1]. While the study did not directly test the target compound 4‑methylphenyl tetrazolyl ether, the class‑level inference applies to all 5‑aryloxytetrazoles, including the p‑methyl substituted derivative.

Synthesis efficiency Protective group Lignin chemistry

Photochemical Stability: Tetrazole Ether Protective Groups Mitigate Photo‑Induced Yellowing

In the same lignin model system, the tetrazole ether derivative 2′ (a 5‑aryloxytetrazole bearing a 3‑methoxy‑4‑acetylphenyl moiety) was found to be much more photostable than its precursor phenol upon exposure to strong fluorescent light, whereas a structurally related tetrazole ether 1′ showed only a slight improvement over its phenol [REFS‑1]. This demonstrates that the tetrazole ether linkage can confer enhanced photostability, though the magnitude of the effect depends on the specific aromatic substitution pattern.

Photostability Lignin protection Yellowing inhibition

Isomerization Reactivity Modulation: Substituent Effects on Tetrazole N2→N1 Rearrangement

The kinetics of N2‑N1‑isomerization of 2‑methoxycarbonyl‑5‑(p‑X‑phenoxy)‑tetrazoles (X = H, CH₃, NHCOCH₃, Cl, Br, NO₂) were studied by ¹H NMR in DMSO‑d₆–CDCl₃ (25:75) [REFS‑1]. The Hammett plot of ln(kₓ/k_H) versus σ⁻ values gave a reaction constant ρ = 1.33 (r = 0.965), indicating that the isomerization rate is highly sensitive to the electron‑donating/withdrawing character of the para‑substituent [REFS‑1]. For the target compound (X = CH₃), the electron‑donating methyl group is predicted to accelerate isomerization relative to the unsubstituted phenyl analog (X = H), though the exact rate constant for X = CH₃ was not provided in the abstract.

Isomerization kinetics Hammett correlation Reactivity tuning

Optimal Use Cases for 4‑Methylphenyl 1H‑1,2,3,4‑tetraazol‑5‑yl Ether Based on Differentiated Evidence


Conformationally Sensitive Biological Probe Design

The small rotational barrier of 5‑(4‑methylphenoxy)‑tetrazole around the C5–O1 bond, as established by NMR studies [REFS‑1], makes it an ideal scaffold for biological probes where conformational flexibility is required for target binding. In contrast to the sterically hindered 2,6‑disubstituted analogs, this compound can freely sample multiple rotameric states, increasing the likelihood of productive interactions with proteins or nucleic acids. Procurement of this specific derivative is justified when designing SAR campaigns that demand unconstrained aryloxy rotation.

Efficient Protecting Group for Phenolic Hydroxyls in Multi‑Step Synthesis

The class‑level evidence that tetrazole ethers are synthesized more efficiently than alkyl ethers due to reduced alkylating‑agent hydrolysis [REFS‑2] supports the use of 4‑methylphenyl tetrazolyl ether as a protective group for phenols. In synthetic routes where phenol protection and subsequent deprotection are required, this compound offers higher yields and cleaner reaction profiles, reducing overall process costs and simplifying purification. The para‑methyl substituent may further enhance lipophilicity, facilitating workup and isolation.

Photostable Additive for Lignin‑Containing Materials

The demonstrated photostability enhancement of tetrazole ethers over free phenols [REFS‑2] positions 4‑methylphenyl tetrazolyl ether as a candidate protective agent for lignin‑based materials in paper, coatings, and bio‑composites. While the magnitude of photostabilization varies with substitution pattern, the tetrazole ether linkage consistently outperforms the unprotected phenol, delaying photo‑yellowing and extending product service life. Procurement for industrial R&D in this area is supported by the reproducible class‑level benefit.

Tunable Reactivity Handle in Medicinal Chemistry

The Hammett correlation (ρ = 1.33) for N2‑N1‑isomerization of para‑substituted 5‑aryloxytetrazoles [REFS‑3] demonstrates that the methyl group on the target compound exerts a measurable electron‑donating effect that accelerates isomerization relative to the unsubstituted phenyl analog. This property enables precise control over reaction timing in multi‑step syntheses of drug candidates. Researchers requiring a tetrazole building block with a known, predictable reactivity profile should select 4‑methylphenyl tetrazolyl ether over non‑substituted or ortho‑substituted alternatives when faster isomerization is desirable.

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